molecular formula C9H11NO B12602716 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one CAS No. 918428-23-6

3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one

Cat. No.: B12602716
CAS No.: 918428-23-6
M. Wt: 149.19 g/mol
InChI Key: BBSBMUPAUVZDMT-UHFFFAOYSA-N
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Description

3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one is a chemical compound with the molecular formula C9H11NO It is characterized by the presence of an imino group and a prop-2-en-1-ylidene group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one can be achieved through a multi-step process involving the reaction of cyclohexanone with appropriate reagents. One common method involves the condensation of cyclohexanone with an amine and an aldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the imino and prop-2-en-1-ylidene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the prop-2-en-1-ylidene group may participate in conjugation reactions, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: Similar in structure but lacks the imino and prop-2-en-1-ylidene groups.

    Cyclohexanone: The parent compound without the additional functional groups.

    3-Imino-2-propen-1-ylidene: A related compound with a similar imino group but different overall structure.

Properties

CAS No.

918428-23-6

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-imino-2-prop-2-enylidenecyclohexan-1-one

InChI

InChI=1S/C9H11NO/c1-2-4-7-8(10)5-3-6-9(7)11/h2,4,10H,1,3,5-6H2

InChI Key

BBSBMUPAUVZDMT-UHFFFAOYSA-N

Canonical SMILES

C=CC=C1C(=N)CCCC1=O

Origin of Product

United States

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